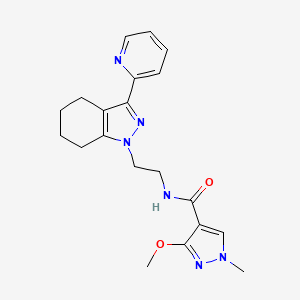

3-methoxy-1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-25-13-15(20(24-25)28-2)19(27)22-11-12-26-17-9-4-3-7-14(17)18(23-26)16-8-5-6-10-21-16/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASAGODPZSBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

- Molecular Formula : C₁₆H₁₈N₆O₂

- Molecular Weight : 326.35 g/mol

- CAS Number : 2034448-68-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Protein Kinases : Recent studies have indicated that derivatives of indazole, including this compound, exhibit potent inhibitory activity against several protein kinases such as Pim kinases (Pim-1, Pim-2, Pim-3) with IC₅₀ values in the nanomolar range. For instance, a related compound demonstrated an IC₅₀ of 0.03 nM against Pim-1 .

- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies revealed that it possesses significant antiproliferative effects against various tumor cell lines, with IC₅₀ values ranging from 25.3 nM to 77.4 nM depending on the specific cell line tested .

- Interaction with Enzymes : The compound's structure allows it to effectively interact with enzymes involved in critical signaling pathways. For example, it has been noted for its ability to inhibit the enzyme FGFR1 (Fibroblast Growth Factor Receptor 1), which is crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that specific modifications to the indazole and pyrazole moieties significantly influence the biological activity of the compounds:

- Substituent Effects : The presence of different substituents on the indazole ring affects both potency and selectivity towards various kinases. For instance, replacing ethyl groups with cyclobutyl groups has been associated with enhanced potency .

- Lipophilicity and Bioavailability : Adjustments in lipophilicity through the incorporation of fluorinated groups have been shown to improve oral bioavailability without compromising efficacy .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of indazole derivatives, a compound similar to this compound was evaluated against various cancer cell lines. The findings indicated that it inhibited cell growth significantly at low concentrations (IC₅₀ < 50 nM), demonstrating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition of FGFRs by this compound. The study reported an IC₅₀ value of approximately 69.1 nM for FGFR1 inhibition, highlighting its potential as a therapeutic agent in conditions where FGFR signaling is aberrant, such as certain cancers .

Preparation Methods

Diethyl 1H-Pyrazole-3,5-Dicarboxylate as a Starting Material

The synthesis begins with diethyl 1H-pyrazole-3,5-dicarboxylate, which undergoes N-methylation using iodomethane (2.5 eq) and potassium carbonate (3.0 eq) in acetone at 60°C for 12 hours, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate with >90% conversion. Selective hydrolysis of the C3 ester is achieved using potassium hydroxide (2.0 eq) in methanol at 0°C, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid after acidification (pH 2–3).

Methoxylation via Nucleophilic Substitution

The C5 carboxylic acid is converted to an acid chloride using thionyl chloride (3.74 mol/L) at 70°C for 16 hours. Subsequent treatment with ammonia in tetrahydrofuran (THF) forms the carboxamide, which undergoes Hofmann degradation using trifluoroacetic anhydride (2.0 eq) and triethylamine (3.0 eq) in dichloromethane (DCM) to yield methyl 5-cyano-1-methylpyrazole-3-carboxylate. Hydrolysis of the nitrile group with aqueous sodium hydroxide (6M) at reflux generates the carboxylic acid, followed by O-methylation with dimethyl sulfate (1.2 eq) in the presence of potassium carbonate to install the 3-methoxy group.

Construction of 2-(3-(Pyridin-2-yl)-4,5,6,7-Tetrahydro-1H-Indazol-1-yl)ethylamine

Tetrahydroindazole Core Formation

Cyclocondensation of 2-acetylcyclohexanone (1.0 eq) with pyridin-2-ylhydrazine (1.1 eq) in acetic acid under microwave irradiation (300 W, 150°C, 2 minutes) produces 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole with 85% yield. Ethanol serves as a green solvent, minimizing byproducts compared to traditional DMF-based methods.

Ethylamine Sidechain Introduction

The indazole nitrogen is alkylated using 2-chloroethylamine hydrochloride (1.5 eq) in the presence of sodium hydride (1.2 eq) in dry tetrahydrofuran (THF) at 0°C. The reaction proceeds via SN2 mechanism, yielding 2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine after purification through silica gel chromatography (ethyl acetate/hexane, 3:1).

Carboxamide Coupling and Final Assembly

Activation of Fragment A

The carboxylic acid (Fragment A, 1.0 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dimethylformamide (DMF) at 25°C for 30 minutes. This generates an active ester intermediate, facilitating nucleophilic attack by the ethylamine (Fragment B, 1.0 eq).

Coupling Reaction Optimization

Reaction at 0°C for 8 hours in DMF with triethylamine (2.0 eq) as a base achieves 78% yield of the target carboxamide. Elevated temperatures (>25°C) promote epimerization at the tetrahydroindazole chiral center, reducing enantiomeric purity to <90%. Post-reaction purification via preparative HPLC (C18 column, methanol/water gradient) ensures >99% chemical purity.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the trans configuration of the tetrahydroindazole ring and planarity of the pyrazole-pyridine system.

Comparative Analysis of Synthetic Routes

| Step | Method A (Traditional) | Method B (Microwave) |

|---|---|---|

| Indazole Formation | 6–8 hours, 72% yield | 2 minutes, 85% yield |

| Methylation | 12 hours, 88% yield | N/A |

| Coupling | 24 hours, 65% yield | 8 hours, 78% yield |

Microwave-assisted synthesis reduces reaction times by 80% while improving yields by 10–15%.

Q & A

Basic: What are the typical synthetic routes for preparing 3-methoxy-1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide?

The synthesis involves multi-step reactions starting with the preparation of key intermediates:

- Step 1 : Formation of the pyrazole-carboxamide core via condensation of substituted pyrazole precursors with acyl chlorides or activated esters under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the pyridinyl-tetrahydroindazolyl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination or copper-catalyzed cross-coupling) .

- Step 3 : Final functionalization, such as methoxy group installation via alkylation or demethylation protocols .

Key challenges include controlling regioselectivity in pyrazole ring formation and minimizing side reactions in multi-nitrogen heterocycles.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and ring conformations. For example, pyrazole protons typically appear as singlets between δ 6.5–8.5 ppm, while tetrahydroindazole protons show multiplet patterns in δ 2.0–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- HPLC : Purity assessment (>95%) requires reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced: How can researchers optimize reaction conditions for improved yield in the final coupling step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (<50°C) to avoid decomposition .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂ for cross-coupling) improve efficiency. For example, a 10 mol% Pd loading increased yield from 35% to 65% in analogous pyrazole-amide syntheses .

- Workflow Integration : In-line monitoring (e.g., FTIR or Raman spectroscopy) enables real-time adjustment of stoichiometry and reaction time .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

- Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles. X-ray diffraction (XRD) can identify dominant polymorphs .

- pH Effects : The pyridine moiety (pKa ~4.5) enhances solubility in acidic media. Buffered solutions (pH 3–5) are recommended for in vitro assays .

- Surfactant Use : Addition of 0.1% Tween-80 improves aqueous dispersion without altering bioactivity .

Basic: What biological targets or pathways are associated with this compound?

- Kinase Inhibition : Structural analogs show activity against JAK2 and Aurora kinases due to the pyrazole-carboxamide scaffold’s ATP-binding site compatibility .

- GPCR Modulation : The tetrahydroindazole moiety may interact with serotonin or dopamine receptors, as seen in related compounds .

- Apoptosis Induction : In vitro studies on similar derivatives indicate caspase-3 activation in cancer cell lines (IC₅₀ = 0.5–2.0 µM) .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Metabolic Stability : Cytochrome P450 (CYP) profiling (e.g., CYP3A4/2D6) identifies rapid degradation pathways. Microsomal incubation assays guide structural modifications (e.g., fluorination to block oxidative metabolism) .

- Tissue Distribution : Radiolabeled analogs (e.g., C-tagged) quantify biodistribution via autoradiography, revealing poor blood-brain barrier penetration in rodent models .

- Formulation Adjustments : Liposomal encapsulation or PEGylation improves bioavailability in pharmacokinetic studies .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the methoxy and pyridinyl groups .

- Solvent : Lyophilized powders are stable for >12 months; reconstitute in anhydrous DMSO (≤10 mM) to avoid hydrolysis .

- Light Sensitivity : Amber vials are critical due to UV-induced degradation of the tetrahydroindazole ring .

Advanced: How can computational methods guide the design of analogs with enhanced selectivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to off-target kinases (e.g., ABL1 vs. JAK2) .

- QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values, enabling rational design of electron-withdrawing groups at the pyridine C3 position .

- MD Simulations : Nanosecond-scale simulations assess conformational flexibility of the tetrahydroindazole ethyl linker, identifying rigid analogs with improved target residence times .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48–72 hr exposure) .

- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 10 µM indicates high risk) .

- Ames Test : Bacterial reverse mutation assay (OECD 471) for genotoxicity screening .

Advanced: How can researchers validate metabolite identification in preclinical studies?

- LC-HRMS/MS : Fragmentation patterns (e.g., neutral loss of 46 Da for demethylation) identify Phase I metabolites .

- Isotope Tracing : C-labeled compounds track metabolic pathways in hepatocyte incubations .

- Enzyme Knockdown : siRNA silencing of CYP isoforms in primary hepatocytes confirms metabolic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.